molecular formula C19H18FN3O2S B2910694 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1172090-44-6

4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2910694
CAS No.: 1172090-44-6
M. Wt: 371.43
InChI Key: OPKZUKPRZLTOPJ-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is a synthetic small molecule based on a pyrazole core scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The molecular architecture features a 1,3-disubstituted pyrazole ring with a 4-ethoxy group and two distinct aromatic regions: a 4-fluorophenyl ring at the N-1 position and a 3-(methylthio)phenyl carboxamide at the 3-position. This specific substitution pattern is designed to explore structure-activity relationships, particularly the influence of the ethoxy electron-donating group and the sulfur-containing thiomethyl group on the molecule's electronic properties and spatial conformation, which can critically influence target binding affinity and selectivity . Pyrazole derivatives constitute a highly significant class of nitrogen-containing heterocycles with a broad spectrum of documented biological activities . They are frequently investigated as key scaffolds in the development of novel therapeutic agents. The presence of the pyrazole nucleus in various pharmacologically active agents, including kinase inhibitors, anti-inflammatory compounds, and central nervous system modulators, underscores its versatility and value in drug discovery . For instance, structurally related pyrazole-3-carboxamide compounds have been identified as potent and selective inhibitors of kinase targets, such as the Met kinase superfamily, demonstrating efficacy in preclinical disease models . Other research avenues for pyrazole-based molecules include their investigation as cannabinoid CB1 receptor antagonists and inhibitors of metalloproteinases like meprin α and β, highlighting their relevance in areas such as oncology, metabolic disorders, and central nervous system diseases . This compound is offered exclusively for research applications in a laboratory setting. It is intended for use by qualified scientists for in vitro assays, target identification, and hit-to-lead optimization studies. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-3-25-17-12-23(15-9-7-13(20)8-10-15)22-18(17)19(24)21-14-5-4-6-16(11-14)26-2/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKZUKPRZLTOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)SC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Carboxamide Scaffolds

The following compounds share the pyrazole-carboxamide framework but differ in substituents, influencing their physicochemical and biological profiles:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity Reference
Target Compound 4-ethoxy, 1-(4-fluorophenyl), N-(3-(methylthio)phenyl) C₁₉H₁₈FN₃O₂S* 384.43* High lipophilicity due to methylthio group Not explicitly reported -
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide 3-(methylthio), N-(4-(3-oxomorpholino)phenyl) C₁₇H₁₈N₄O₃S 382.41 Schiff base formation; morpholino group Antimicrobial (gram-positive/-negative bacteria, fungi)
4-Ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide N-(2-methoxybenzyl) C₂₀H₂₀FN₃O₃ 369.39 Methoxybenzyl group enhances solubility Not reported
4-(4-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide N-(thiadiazolyl) C₁₆H₁₁FN₄OS 342.35 Thiadiazole ring for π-stacking Anti-inflammatory
3-Ethoxy-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-carboxamide 1-ethyl, 3-ethoxy, N-(3-fluorophenyl) C₁₄H₁₆FN₃O₂ 277.29 Ethyl group reduces steric hindrance Not reported

*Hypothetical calculation based on structural similarity.

Key Observations:
  • Methylthio vs.
  • Fluorophenyl Group : Present in both the target compound and ’s anti-inflammatory agent, this group likely contributes to binding affinity via hydrophobic/aromatic interactions .
  • Carboxamide Linkage: The 3-(methylthio)phenyl group in the target compound may offer better metabolic stability than morpholino () or thiadiazole () substituents, which are prone to enzymatic cleavage.

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